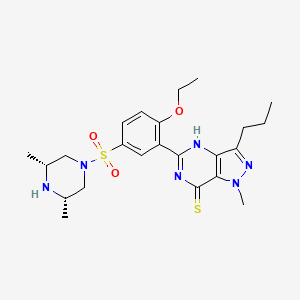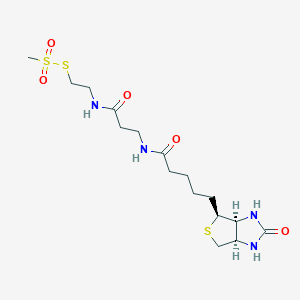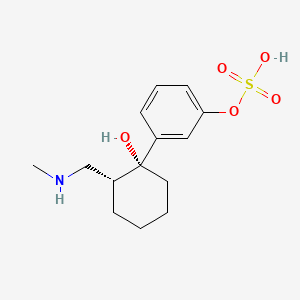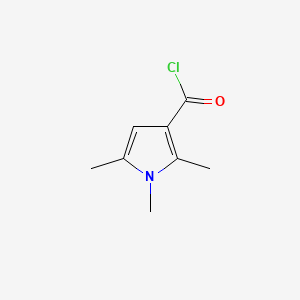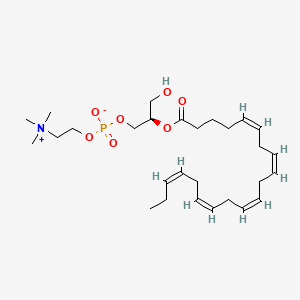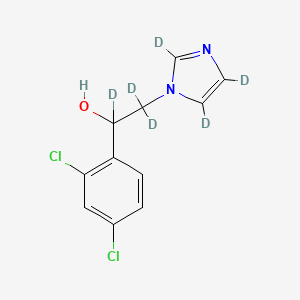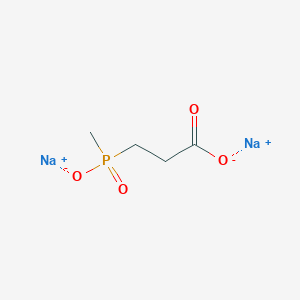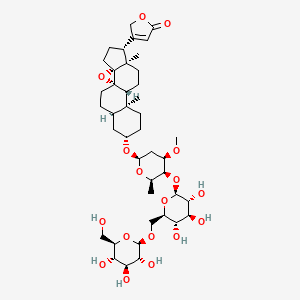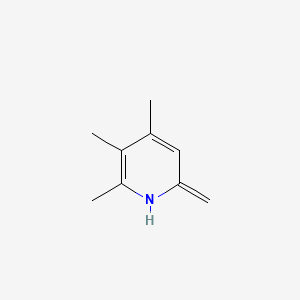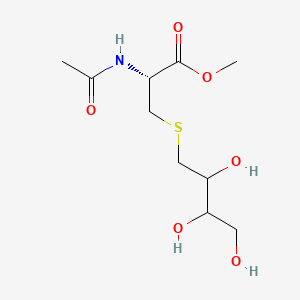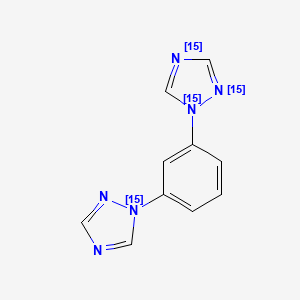
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, also known as PBTZ169, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research. This compound has been found to exhibit potent antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis.
科学的研究の応用
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been extensively studied for its antimycobacterial activity and has been found to be highly effective against drug-resistant strains of Mycobacterium tuberculosis. In addition, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has also been found to exhibit activity against other bacterial and fungal pathogens. The compound has been studied for its potential use as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
作用機序
The mechanism of action of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. This complex is essential for the production of ATP in the bacteria, and inhibition of its activity leads to a decrease in energy production and ultimately cell death.
生化学的および生理学的効果
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further study as a therapeutic agent. The compound has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its potent antimycobacterial activity, which makes it a valuable tool for the study of tuberculosis and other infectious diseases. However, one limitation of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the study of the compound's mechanism of action in more detail, as well as the development of more potent derivatives of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. Additionally, further research is needed to determine the efficacy and safety of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
In conclusion, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a nitrogen-containing heterocyclic compound that has shown promising antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has low toxicity and has shown no significant adverse effects, making it a promising candidate for further study as a therapeutic agent. There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, including the development of more efficient synthesis methods, the study of the compound's mechanism of action in more detail, and the evaluation of its efficacy and safety as a therapeutic agent.
合成法
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrobenzohydrazide. This intermediate is then reacted with 2,4-diaminopyrimidine to form the desired product, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. The synthesis method has been optimized to yield high purity and high-quality 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 for research purposes.
特性
IUPAC Name |
1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i11+1,13+1,15+1,16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-ICZKCAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[15N]2C=NC=N2)[15N]3C=[15N]C=[15N]3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

